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Technical Support Center: Preventing Mag-Fura-2 Leakage with Probenecid

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Compound of Interest		
Compound Name:	Mag-Fura-2 tetrapotassium	
Cat. No.:	B1146849	Get Quote

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for preventing Mag-Fura-2 leakage from cells using probenecid.

Frequently Asked Questions (FAQs)

Q1: What is Mag-Fura-2 and why does it leak from cells?

Mag-Fura-2 is a ratiometric, UV-excitable fluorescent indicator used to measure intracellular magnesium concentrations.[1][2][3] It can also be used to detect high, transient calcium concentrations.[1] The cell-permeant acetoxymethyl (AM) ester form, Mag-Fura-2 AM, readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, membrane-impermeant Mag-Fura-2.[4] However, many cell types possess organic anion transporters (OATs) that can actively extrude the de-esterified Mag-Fura-2 from the cytoplasm, leading to a gradual decrease in the intracellular fluorescent signal and an increase in extracellular background fluorescence.[5][6][7][8] This leakage can compromise the accuracy of intracellular magnesium measurements.[6]

Q2: How does probenecid prevent Mag-Fura-2 leakage?

Probenecid is an inhibitor of organic anion transporters.[8][9][10] By blocking these transporters, probenecid prevents the efflux of de-esterified Mag-Fura-2 from the cell, thereby improving dye retention and reducing background fluorescence.[5][6][8][11] This leads to more stable and reliable measurements of intracellular magnesium concentration.



Q3: What is the recommended concentration of probenecid to use?

The optimal concentration of probenecid can vary depending on the cell type and experimental conditions. However, a final in-well concentration of 1-2.5 mM is commonly recommended.[1] [12][13] It is advisable to empirically determine the lowest effective concentration for your specific cell line to minimize potential off-target effects.[14]

Q4: Are there any potential side effects or off-target effects of using probenecid?

Yes, while probenecid is widely used, it can have off-target effects. At concentrations used to prevent dye leakage, probenecid has been shown to inhibit platelet aggregation and can be cytotoxic to some cell types.[15][16] It may also have pleiotropic effects on cancer cells, including chemosensitization and growth suppression.[17][18] Researchers should be aware of these potential confounding factors and perform appropriate controls.

Q5: Can probenecid be used with other fluorescent indicators?

Yes, probenecid is effective at preventing the leakage of other anionic fluorescent dyes, such as Fura-2, Fluo-3, Fluo-4, and Rhod-2.[8]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Solution
High background fluorescence	Mag-Fura-2 is leaking from the cells.	Add probenecid to the dye loading and incubation buffers at a final concentration of 1-2.5 mM.[12][13]
Incomplete removal of extracellular Mag-Fura-2 AM.	Wash the cells thoroughly with indicator-free medium (containing probenecid, if used) after loading.[12]	
Low fluorescent signal	Poor loading of Mag-Fura-2 AM.	Optimize loading conditions (concentration of Mag-Fura-2 AM, incubation time, and temperature). The use of a non-ionic detergent like Pluronic® F-127 (typically at 0.02-0.04%) can aid in dye solubilization.[12][13][19]
Cell death or cytotoxicity.	Reduce the concentration of Mag-Fura-2 AM or probenecid. Assess cell viability using a method like the MTT assay. [20]	
Inconsistent or variable results	Uneven dye loading.	Ensure a homogenous cell suspension and consistent loading times for all samples. [14]
Photobleaching.	Minimize exposure of the dye to excitation light. Use the lowest possible light intensity and exposure time.	



Off-target effects of probenecid.	Perform control experiments to assess the effect of probenecid alone on the cellular response being measured.[15]	
Cellular autofluorescence	Intrinsic fluorescence from cellular components.	Measure the fluorescence of unloaded cells and subtract this background from the measurements of dye-loaded cells.[14]

Quantitative Data on Probenecid Efficacy

The effectiveness of probenecid in preventing dye leakage is well-documented, though quantitative data can vary between cell types and experimental setups. The following table summarizes findings from various studies.

Cell Type	Probenecid Concentration	Effect on Dye Leakage	Reference
J774.2 macrophages	2.5 mM	Prevents sequestration and secretion of Fura-2.	[6]
Rat aorta smooth muscle	Not specified	Inhibited Fura-2 leakage.	[5]
1321N1 astrocytoma cells	2.5 mM	Blocked the export of Fura-2.	[21]
Platelets	2.5 mM	Precluded the use of probenecid due to inhibition of Ca2+ increases.	[15]

Experimental ProtocolsPreparation of Probenecid Stock Solution (25 mM)



- Dissolve one vial (72 mg) of probenecid in 0.3 mL of 1 M NaOH.[13]
- Add Hanks and Hepes Buffer (HHBS) or a buffer of your choice to a final volume of 10 mL.
- Aliquot and store any unused solution at -20°C.[8]

Cell Loading with Mag-Fura-2 AM and Probenecid

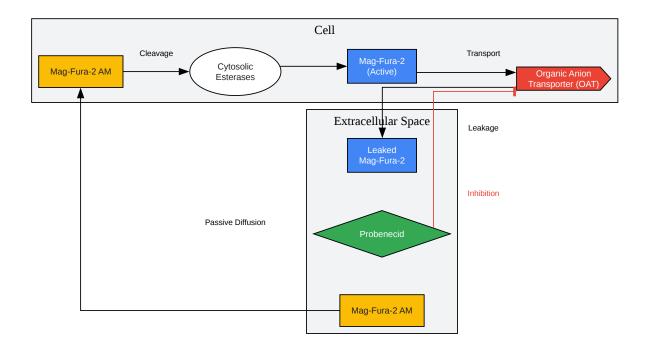
This protocol is a general guideline and should be optimized for your specific cell type.

- Prepare Dye Loading Solution:
 - Prepare a 2 to 5 mM stock solution of Mag-Fura-2 AM in high-quality, anhydrous DMSO.[3]
 - On the day of the experiment, prepare a 2X working solution containing 10 μM Mag-Fura-2 AM, 0.08% Pluronic® F-127, and 2 mM probenecid in HHBS or your buffer of choice.[13]
- Cell Loading:
 - Seed cells in a microplate (e.g., 96-well black wall/clear bottom) and grow overnight to the desired confluency.[4]
 - Remove the culture medium.
 - Add 100 μL of the 2X dye loading solution to each well already containing 100 μL of culture medium (or buffer) for a final in-well concentration of 5 μM Mag-Fura-2 AM, 0.04% Pluronic® F-127, and 1 mM probenecid.[13][22]
 - Incubate the plate at 37°C for 30-60 minutes in the dark.[3]
- Wash and De-esterification:
 - Remove the dye loading solution.
 - Wash the cells twice with HHBS or your buffer of choice containing 1.0 mM probenecid.
 [22]



- Add 200 μL of HHBS with 1.0 mM probenecid to each well and incubate at room temperature for at least 30 minutes to allow for complete de-esterification of the intracellular Mag-Fura-2 AM.[12][22]
- Fluorescence Measurement:
 - Measure the fluorescence using a fluorescence microplate reader or microscope with appropriate filter sets for Mag-Fura-2 (Excitation: ~340 nm and ~380 nm; Emission: ~510 nm).[2][3][22]

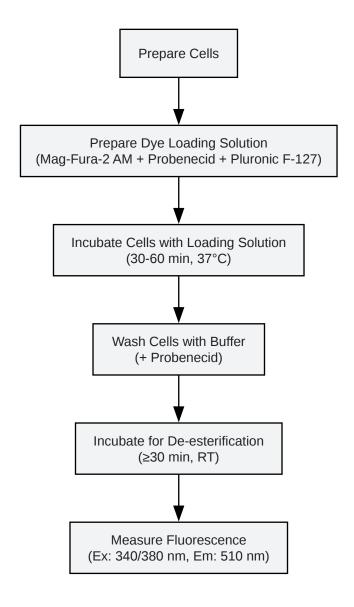
Visualizations



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Caption: Mechanism of Mag-Fura-2 leakage and probenecid inhibition.

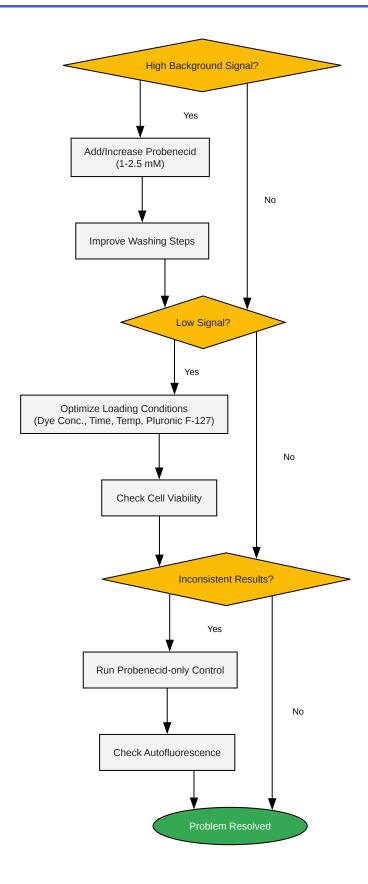




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Caption: Experimental workflow for using probenecid with Mag-Fura-2.





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Caption: Troubleshooting decision tree for Mag-Fura-2 experiments.



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